1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione

Description

Chemical Structure and Nomenclature

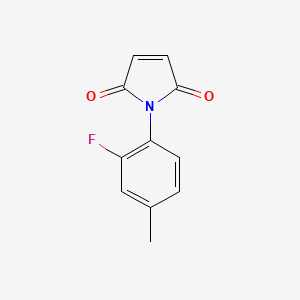

1-(2-Fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione (CAS: 1030420-86-0) is a fluorinated maleimide derivative with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol . Its IUPAC name reflects the substitution pattern: a pyrrole-2,5-dione core (maleimide) is functionalized at the nitrogen atom with a 2-fluoro-4-methylphenyl group. The structural identity is confirmed by its SMILES notation: O=C(C=C1)N(C2=CC=C(C)C=C2F)C1=O .

Key Structural Features:

- Pyrrole-2,5-dione backbone : A planar, conjugated system with two ketone groups at positions 2 and 5.

- Aryl substituent : A 2-fluoro-4-methylphenyl group introduces steric and electronic effects.

- Fluorine atom : Enhances electronegativity and influences reactivity.

Table 1: Nomenclature and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1030420-86-0 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₈FNO₂ | |

| SMILES | O=C(C=C1)N(C2=CC=C(C)C=C2F)C1=O | |

| Synonyms | 1-(2-Fluoro-4-methyl-phenyl)-pyrrole-2,5-dione |

Physicochemical Properties

The compound exhibits properties typical of maleimide derivatives, with modifications due to fluorine and methyl substituents.

Key Properties:

- Molecular Weight : 205.19 g/mol.

- Lipophilicity : LogP ≈ 1.56, indicating moderate hydrophobicity.

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) based on structural analogs.

- Stability : Stable under dry, cool conditions (recommended storage: 2–8°C).

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | ~1.2 g/cm³ (estimated) | |

| LogP | 1.56 | |

| TPSA (Topological Polar Surface Area) | 37.38 Ų |

The fluorine atom increases electronegativity, while the methyl group adds steric bulk, potentially affecting crystallinity and solubility.

Historical Context in Maleimide Chemistry

Maleimides, first synthesized in the early 20th century, gained prominence as dienophiles in Diels-Alder reactions and later as bioconjugation agents. Fluorinated derivatives like this compound emerged in the 21st century to address limitations in stability and selectivity.

Key Developments:

- 1950s–1980s : Maleimides became staples in polymer crosslinking and protein labeling.

- 2000s–Present : Fluorination strategies improved thermal stability and reaction kinetics, enabling applications in materials science and medicinal chemistry.

This compound represents a niche subclass of maleimides optimized for electronic tuning via fluorine and methyl groups, enhancing suitability for specialized synthetic pathways.

Structural Relationship to Other Fluorinated Maleimide Derivatives

The compound belongs to a family of N-aryl maleimides with fluorine-containing substituents. Key comparisons include:

1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (CAS: 6633-22-3)

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione (CAS: 249406)

- Structure : Features two fluorine atoms on the phenyl ring.

- Impact : Increased electronegativity and reactivity in cycloaddition reactions.

Table 3: Comparative Analysis of Fluorinated Maleimides

| Compound | Molecular Formula | LogP | Key Features |

|---|---|---|---|

| 1-(2-Fluoro-4-methylphenyl)-derivative | C₁₁H₈FNO₂ | 1.56 | Methyl enhances steric bulk |

| 1-(4-Fluorophenyl)-derivative | C₁₀H₆FNO₂ | 1.32 | Simpler structure, lower LogP |

| 1-(2,4-Difluorophenyl)-derivative | C₁₀H₅F₂NO₂ | 1.78 | Higher electronegativity |

The methyl group in this compound uniquely balances electronic and steric effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

1-(2-fluoro-4-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKSVTITEWJBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of 2-fluoro-4-methylphenylamine with Maleic Anhydride

- Procedure: Equimolar amounts of 2-fluoro-4-methylphenylamine and maleic anhydride are dissolved in a suitable solvent such as dichloromethane or glacial acetic acid. The mixture is heated under reflux for 2–4 hours to facilitate nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization forming the pyrrole-2,5-dione ring.

- Isolation: Upon cooling, the product precipitates and is filtered, washed, and dried.

- Yield: Typically ranges from 70% to 85%.

This approach is straightforward and yields the target compound with high purity after recrystallization.

Modified Multi-Step Synthesis via Intermediates

In some research protocols, the synthesis involves preparing intermediates such as 1-phenylethyl-pyrrole-2,5-diones or hydrazinyl derivatives, followed by cycloaddition or condensation reactions.

- Step 1: Synthesis of 1-phenylethyl-pyrrole-2,5-diones by reacting maleic anhydride with substituted phenylethylamines in acetic anhydride and sodium acetate.

- Step 2: Preparation of phenylhydrazines from aryl aldehydes.

- Step 3: 1,3-Dipolar cycloaddition of the intermediates in refluxing ethanol to yield the final pyrrole-2,5-dione derivatives.

This method, while more complex, allows structural diversity and fine-tuning of substituents on the phenyl ring.

Condensation Using 2-hydrazinyl-2-oxo-N-phenylacetamide and Maleic Anhydride

- Procedure: Equimolar amounts of 2-hydrazinyl-2-oxo-N-phenylacetamide and maleic anhydride are refluxed in glacial acetic acid for 2–3 hours.

- Workup: The reaction mixture is poured into crushed ice, and the precipitated product is filtered and dried.

- Characterization: The products are purified by recrystallization using tetrahydrofuran (THF).

This method is documented for synthesizing various pyrrole-2,5-dione derivatives with different aromatic substitutions, including fluorinated phenyl groups.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, toluene, glacial acetic acid, ethanol | Choice depends on method and scale |

| Temperature | Reflux (60–110 °C) | Heating facilitates cyclization |

| Reaction Time | 2–6 hours | Monitored by thin-layer chromatography |

| Molar Ratios | 1:1 (amine:maleic anhydride) | Stoichiometric balance critical |

| Catalysts/Additives | Sodium acetate (in some methods) | Promotes intermediate formation |

| Purification | Recrystallization, chromatography | Ensures high purity |

Characterization Data Supporting Preparation

Synthesized 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione and related derivatives have been characterized by:

- Infrared Spectroscopy (IR): Characteristic carbonyl stretching vibrations near 1670 cm⁻¹, N–H stretching around 3200–3300 cm⁻¹, and aromatic C–H stretches.

- Proton Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to pyrrole ring protons (~7.2–7.3 ppm), aromatic protons (7.4–7.9 ppm), methyl substituent (~2.2 ppm), and NH protons (~11 ppm).

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight (~203 g/mol for this compound).

These data confirm the successful formation of the target compound and its purity.

Summary Table of Key Preparation Methods

| Method No. | Starting Materials | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-fluoro-4-methylphenylamine + maleic anhydride | Dichloromethane, toluene, or acetic acid | Reflux 2–4 h | 70–85 | Direct condensation, simple setup |

| 2 | Phenylethylamines + maleic anhydride + phenylhydrazines | Acetic anhydride, ethanol | Reflux, 1,3-dipolar cycloaddition | 75–90 | Multi-step, allows structural variation |

| 3 | 2-hydrazinyl-2-oxo-N-phenylacetamide + maleic anhydride | Glacial acetic acid | Reflux 2–3 h | 70–80 | Used for diverse pyrrole derivatives |

Research Findings and Optimization Insights

- The presence of electron-withdrawing fluorine and electron-donating methyl groups on the phenyl ring influences the nucleophilicity of the amine and the cyclization efficiency.

- Solvent choice impacts solubility and reaction rate; polar aprotic solvents like dichloromethane favor cleaner reactions.

- Reflux conditions are necessary to overcome activation barriers for ring closure.

- Purification by recrystallization from THF or chromatography ensures removal of unreacted starting materials and byproducts.

- Yields above 80% are achievable with optimized stoichiometry and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.

Major Products

Oxidation: N-oxides of the pyrrole ring.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl or pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione exhibits several promising applications in scientific research:

Chemistry

- Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

- Biological Activity: Research indicates that this compound may possess antimicrobial and anticancer properties. Related pyrrole derivatives have shown antiproliferative effects against cancer cell lines .

Medicine

- Drug Discovery: The compound is being explored as a lead in drug development, particularly for oncology and anti-inflammatory therapies. Studies suggest it interacts with specific molecular targets, modulating enzyme or receptor activity .

Industry

- Advanced Materials Production: It is utilized in creating materials with specific properties such as conductivity or fluorescence. The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics and sensors .

Case Studies

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of pyrrole-2,5-dione exhibit significant anticancer activity. For instance:

- Cell Lines Studied: HCT-116 (colon cancer) and SW-620.

- Mechanism of Action: The compound's interaction with ATP-binding domains of growth factor receptors like EGFR has been implicated in its antitumor activity .

Case Study 2: Anti-inflammatory Properties

Studies on similar pyrrole derivatives have indicated potential anti-inflammatory effects. These compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro, showing promise for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups can enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione with structurally related N-aryl maleimides, focusing on substituent effects , synthetic methods , physicochemical properties , and biological activity .

Substituent Effects on Aromatic Rings

Key Observations :

- Electron-withdrawing groups (e.g., F, Cl) enhance electrophilicity of the maleimide core, promoting reactivity in conjugate additions .

- Bioactivity: Antimicrobial or anticancer activity is linked to bulky substituents (e.g., phenethyl, trifluoromethylphenylamino), which may enhance target specificity .

Physicochemical Properties

- Solubility: The 2-fluoro-4-methylphenyl derivative is less polar than methoxy-substituted analogs (e.g., 4-OCH₃), favoring organic solvents (e.g., THF, methanol) .

- Stability : N-Aryl maleimides are generally stable under anhydrous conditions but hydrolyze slowly in aqueous media to form maleamic acids .

Biological Activity

1-(2-Fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione is a pyrrole derivative characterized by a fluorinated phenyl group and two carbonyl functionalities at the 2 and 5 positions of the pyrrole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈FNO₂

- Molecular Weight : Approximately 203.19 g/mol

- Structure : The compound features a pyrrole ring with two carbonyl groups, which contribute to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant biological activities, including antiproliferative effects against various cancer cell lines, as well as anti-inflammatory properties. The specific activity of this compound has not been extensively documented in isolation; however, related compounds provide insights into its potential effects.

Antiproliferative Activity

Several studies have demonstrated the antiproliferative activity of pyrrole derivatives:

- Cancer Cell Lines : Compounds structurally related to this compound have shown effectiveness against colon cancer cell lines (e.g., HCT-116, SW-620) with GI50 values in the range of to .

- Mechanism of Action : The interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 has been suggested as a mechanism for the observed antitumor activity .

Anti-inflammatory Properties

Research on related compounds indicates potential anti-inflammatory effects:

- Cytokine Inhibition : Derivatives have been tested for their ability to inhibit pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cell cultures .

- Cell Proliferation : Compounds have shown significant inhibition of PBMC proliferation in response to stimuli, indicating their potential as anti-inflammatory agents .

Case Study 1: Anticancer Activity

A study involving various pyrrole derivatives found that modifications in side groups significantly influenced biological activity. For instance, a derivative similar to this compound was synthesized and showed promising results against colon cancer models .

| Compound | Cell Line | GI50 (M) |

|---|---|---|

| Compound A | HCT-116 | |

| Compound B | SW-620 |

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that certain pyrrole derivatives inhibited the proliferation of PBMCs and reduced cytokine production significantly compared to controls. The strongest inhibitory effect was noted for specific derivatives at higher concentrations .

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Compound C | IL-6: 85% | 100 |

| Compound D | TNF-α: 77% | 100 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, substituted phenyl groups can be introduced through nucleophilic substitution or Suzuki-Miyaura cross-coupling. A common approach involves reacting fluorinated aryl halides with pyrrole-dione precursors under palladium catalysis. Purification is achieved via recrystallization using solvents like ethanol or acetonitrile, followed by characterization with / NMR and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts like 3,4-dichloro derivatives, which are structurally similar but functionally distinct .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The planar geometry of the pyrrole-dione core and substituent orientation (e.g., dihedral angles between the fluorophenyl and pyrrole rings) are analyzed. For instance, in related compounds, dihedral angles range from 78° to 85°, influencing electronic conjugation .

- Data Example :

| Compound | Dihedral Angle (°) | R.M.S. Deviation (Å) |

|---|---|---|

| 1-(2-Methoxyphenyl) analog | 78.22 | 0.046 (aryl), 0.020 (pyrrole) |

| 3,4-Bis(4-methoxyphenyl) analog | 85.1 | 0.003 (C–C bonds) |

| Source: Acta Crystallographica studies |

Q. What safety precautions are recommended when handling this compound?

- Methodology : Follow GHS guidelines:

- Hazard Class : Acute oral toxicity (Category 4), skin irritation (Category 2), and severe eye damage (Category 1).

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound's reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing fluoro group at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution. Computational studies (e.g., DFT) can map charge distribution. For example, the methyl group at the 4-position sterically hinders para-substitution but stabilizes intermediates through hyperconjugation .

- Contradiction Alert : Some studies report reduced reactivity in sterically crowded analogs, necessitating tailored catalysts (e.g., bulky phosphine ligands) .

Q. What computational methods are employed to predict the compound's electronic properties?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps, electrostatic potential surfaces, and vibrational frequencies. These predict reactivity toward electrophiles/nucleophiles and correlate with experimental UV-Vis/NMR data .

- Case Study : A 2,5-diphenylpyrrole derivative showed a HOMO-LUMO gap of 4.1 eV, indicating moderate stability under ambient conditions .

Q. How to resolve contradictions in spectroscopic data from different synthetic batches?

- Methodology :

Multi-Technique Validation : Cross-validate NMR with IR (e.g., carbonyl stretches at ~1700 cm) and SC-XRD.

Batch Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted precursors or regioisomers).

Statistical Tools : Apply principal component analysis (PCA) to identify outlier batches caused by solvent polarity variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.